4-(4-fluorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that features a pyrazoloquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-amino-3-methyl-1-phenylparazole with p-fluorobenzaldehyde and 2-hydroxy-1,4-naphthoquinone in the presence of an ionic liquid such as [bmim]BF4 . The reaction is carried out at room temperature with stirring for 2 to 3 hours, followed by dilution with water, filtration, and recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of ionic liquids as solvents not only enhances the reaction rate but also reduces the environmental impact. The process involves simple operations and yields high purity products, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted quinolines and pyrazoloquinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-(4-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of compounds known for their broad-spectrum antibacterial activity.
Quinoline Derivatives: Compounds with a quinoline core structure, used in various medicinal and industrial applications.
Uniqueness
4-(4-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific substitution pattern and the presence of both fluorophenyl and pyrazoloquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H14FN3O2 |
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Molecular Weight |
299.30 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C16H14FN3O2/c17-9-6-4-8(5-7-9)12-13-10(2-1-3-11(13)21)18-15-14(12)16(22)20-19-15/h4-7,12H,1-3H2,(H3,18,19,20,22) |
InChI Key |
UAOXGXLKLNJPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NNC3=O)C4=CC=C(C=C4)F)C(=O)C1 |
Origin of Product |
United States |
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